Cas no 2137739-99-0 (2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid)

2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative featuring both formyl and alkyl substituents. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for further derivatization at the formyl and carboxyl groups. The presence of the butan-2-yl and ethyl groups enhances its lipophilicity, making it potentially useful in the development of intermediates for pharmaceuticals or agrochemicals. Its structural complexity also lends itself to applications in heterocyclic chemistry, where it may serve as a precursor for more specialized furan derivatives. The compound's reactivity profile suggests utility in fine chemical synthesis.
2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid structure
2137739-99-0 structure
Product name:2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid
CAS No:2137739-99-0
MF:C12H16O4
MW:224.253044128418
CID:6607066
PubChem ID:165457505

2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-705326
    • 2137739-99-0
    • 2-(butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid
    • 2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid
    • Inchi: 1S/C12H16O4/c1-4-7(3)11-10(12(14)15)8(6-13)9(5-2)16-11/h6-7H,4-5H2,1-3H3,(H,14,15)
    • InChI Key: YVMJCEOIVURPQI-UHFFFAOYSA-N
    • SMILES: O1C(CC)=C(C=O)C(C(=O)O)=C1C(C)CC

Computed Properties

  • Exact Mass: 224.10485899g/mol
  • Monoisotopic Mass: 224.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67.5Ų

2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-705326-1.0g
2-(butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid
2137739-99-0
1g
$0.0 2023-06-06

Additional information on 2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid

Introduction to 2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid (CAS No. 2137739-99-0)

2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2137739-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and structural versatility. The presence of both an ester group and an aldehyde functionality in its molecular structure makes it a particularly intriguing molecule for synthetic chemists and biologists alike.

The structural framework of 2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid consists of a furan ring substituted with various alkyl groups and functional groups. The butan-2-yl side chain introduces a branched alkyl moiety, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. Additionally, the ethyl group at the 5-position further modulates the electronic properties of the furan ring, potentially affecting its reactivity and biological efficacy. The formyl group at the 4-position serves as a key reactive site, enabling various chemical transformations such as condensation reactions, reduction to alcohols, or further derivatization into more complex molecules.

In recent years, there has been a growing interest in furan-based compounds due to their potential applications in drug discovery and development. Furan derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and steric properties of the furan ring make it an ideal scaffold for designing molecules with specific biological activities. For instance, studies have shown that certain furan derivatives can inhibit enzymes involved in cancer cell proliferation or modulate immune responses.

One of the most notable aspects of 2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid is its potential as a building block for more complex pharmacophores. The combination of an ester group and an aldehyde functionality allows for diverse chemical modifications, enabling researchers to tailor the molecule's properties to specific therapeutic needs. For example, the aldehyde group can be used to form Schiff bases or condense with amino acids to create peptidomimetics, while the ester group can be hydrolyzed or transesterified to introduce different functional moieties.

Recent advancements in synthetic methodologies have made it possible to access complex furan derivatives more efficiently than ever before. Techniques such as transition metal-catalyzed cross-coupling reactions, organometallic chemistry, and flow chemistry have significantly improved the synthesis of these compounds. These methods not only enhance yield but also allow for greater control over regioselectivity and stereoselectivity, which are crucial for developing biologically active molecules.

The pharmaceutical industry has been particularly interested in exploring furan derivatives for their potential as drug candidates. Several clinical trials have investigated furan-based compounds for their efficacy in treating various diseases, including cancer and infectious diseases. While many of these studies are still in early stages, they highlight the promising therapeutic potential of this class of molecules.

In addition to their pharmaceutical applications, 2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid and related compounds have found utility in other areas such as agrochemicals and material science. Furan derivatives can be incorporated into polymers to enhance their mechanical properties or used as intermediates in the synthesis of agrochemicals that exhibit improved pest control efficacy.

The synthesis of 2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid involves multiple steps that require careful optimization to ensure high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction and functional group interconversion. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm the structure and purity of intermediates.

Once synthesized, 2-(Butan-2-yl)-5-ethyl-4-formylfuran-3-carboxylic acid can be further modified to explore its biological activity. Medicinal chemists often employ structure/activity relationship (SAR) studies to understand how changes in the molecular structure affect biological potency. These studies involve synthesizing analogs with varying substituents and testing them against biological targets such as enzymes or receptors.

The growing body of research on furan derivatives underscores their importance as versatile building blocks in drug discovery. As synthetic methodologies continue to evolve, scientists will be able to access even more complex furan-based molecules with tailored properties. This will undoubtedly lead to new therapeutic agents that address unmet medical needs across various disease areas.

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